molecular formula C8H15ClFN B594328 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1263178-15-9

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No. B594328
CAS RN: 1263178-15-9
M. Wt: 179.663
InChI Key: WROQPMNBAXVTOA-UHFFFAOYSA-N
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Description

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, commonly referred to as 2F7AH, is a cyclic organic compound with a molecular formula of C7H14ClFNO. It is a member of the spiro-azaspiro compounds, which are cyclic compounds with a spirocyclic ring system and an azaspiro ring system. 2F7AH is an important building block in organic synthesis and is used in the synthesis of a variety of pharmaceuticals and fine chemicals.

Scientific Research Applications

Anticonvulsant Applications

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride has been explored for its anticonvulsant properties. Studies have investigated various analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showing significant activity against electroshock-induced seizures (Farrar et al., 1993). Further research synthesized and tested fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives, identifying some with enhanced anticonvulsant effects (Obniska et al., 2006).

Chemical Synthesis and Pharmacological Properties

New derivatives of 2-azaspiro[4.4]nonane were synthesized and their physicochemical and pharmacological properties, including anticonvulsant effects, were evaluated. Notably, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-seizure properties (Kamiński et al., 2008).

Structural Analysis for Drug Discovery

The structural analysis of spirocyclic compounds, including 2-oxa-7-azaspiro[3.5]nonane, has been crucial in drug discovery. For instance, the synthesis of a spirocyclic oxetane-fused benzimidazole, involving 2-oxa-7-azaspiro[3.5]nonane, provided insights into the creation of new tetracyclic systems (Gurry et al., 2015).

Molecular Studies in Antibacterial Research

Research into antibacterial agents led to the synthesis of novel chiral quinolones substituted with 7-azaspiro[3.5]nonane derivatives. This included exploration of stereochemical structure-activity relationships, highlighting the potential of these compounds in combating bacterial infections (Kimura et al., 1994).

properties

IUPAC Name

2-fluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROQPMNBAXVTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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